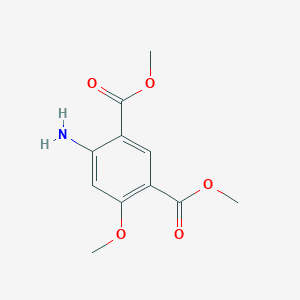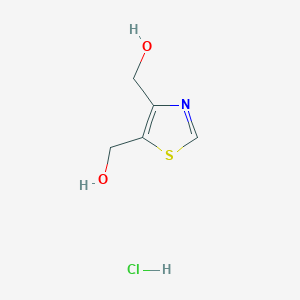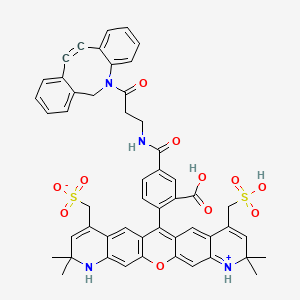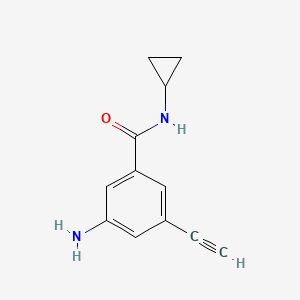
Dimethyl 4-amino-6-methoxyisophthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 4-amino-6-methoxyisophthalate is an organic compound with the molecular formula C11H13NO5 It is a derivative of isophthalic acid, where the carboxylic acid groups are esterified with methanol, and the aromatic ring is substituted with an amino group and a methoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 4-amino-6-methoxyisophthalate typically involves multiple steps. One common method starts with the nitration of dimethyl isophthalate to introduce a nitro group at the desired position. This is followed by a reduction reaction to convert the nitro group to an amino group. The methoxy group can be introduced through a methoxylation reaction using methanol and sodium hydroxide under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and reduction steps, and the use of catalysts to improve reaction efficiency and yield. The process is designed to minimize waste and reduce the environmental impact of the production .
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 4-amino-6-methoxyisophthalate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Dimethyl 4-amino-6-methoxyisophthalate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Dimethyl 4-amino-6-methoxyisophthalate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, while the methoxy group can participate in hydrophobic interactions. These interactions can affect the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl 4-methoxyisophthalate: Lacks the amino group, making it less reactive in certain chemical reactions.
Dimethyl 4-aminoisophthalate: Lacks the methoxy group, affecting its hydrophobic interactions.
Dimethyl 4-hydroxyisophthalate: Contains a hydroxyl group instead of a methoxy group, altering its chemical properties and reactivity.
Uniqueness
Dimethyl 4-amino-6-methoxyisophthalate is unique due to the presence of both amino and methoxy groups on the aromatic ring. This combination of functional groups provides a balance of reactivity and stability, making it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C11H13NO5 |
|---|---|
Peso molecular |
239.22 g/mol |
Nombre IUPAC |
dimethyl 4-amino-6-methoxybenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C11H13NO5/c1-15-9-5-8(12)6(10(13)16-2)4-7(9)11(14)17-3/h4-5H,12H2,1-3H3 |
Clave InChI |
ANVWKKVXSIOONF-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C(=C1)N)C(=O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[1-[4-(tert-Butyl)phenyl]cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13718216.png)

![1-[(2R,3S,4S,5R)-3-[tert-butyl(dimethyl)silyl]oxy-4-phenoxycarbothioyloxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13718222.png)


![[Dibutyl(trifluoromethylsulfonyloxy)stannyl] tris(fluoranyl)methanesulfonate](/img/structure/B13718241.png)




